molecular formula C16H10Cl2O3 B3041246 3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one CAS No. 263365-45-3

3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one

Cat. No. B3041246
CAS RN: 263365-45-3
M. Wt: 321.2 g/mol
InChI Key: ZMYYRVFXYRDTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one, commonly known as DMC, is a synthetic compound that belongs to the class of flavonoids. DMC has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

DMC exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. DMC also activates various cell signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
DMC has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMC also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. Additionally, DMC has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

DMC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. DMC is also stable and can be stored for long periods without degradation. However, DMC has some limitations for use in lab experiments. It is a highly complex compound, which requires expertise in organic chemistry for its synthesis. Additionally, DMC is relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research on DMC. One potential direction is the development of DMC-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of DMC in more detail, which could lead to the identification of new targets for drug development. Additionally, the development of more efficient synthesis methods for DMC could make it more accessible for use in scientific research.
Conclusion:
In conclusion, DMC is a synthetic compound with unique properties that make it a promising candidate for use in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has potential therapeutic applications for the treatment of various diseases. While DMC has some limitations for use in lab experiments, its advantages make it a valuable tool for scientific research. Further research on DMC could lead to the development of new drugs for the treatment of various diseases and a deeper understanding of its mechanism of action.

Scientific Research Applications

DMC has been widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMC has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9-6-13(16(19)21-15(9)8-11)12-5-3-10(17)7-14(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYYRVFXYRDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one
Reactant of Route 5
Reactant of Route 5
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(2,4-Dichlorophenyl)-7-methoxychromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.